Eucalyptin acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Eucalyptin acetate is a naturally occurring flavonoid compound found in the leaves of the eucalyptus tree, specifically Eucalyptus globulus . It is known for its various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties . This compound has garnered significant interest in the fields of chemistry, biology, and medicine due to its potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions: Eucalyptin acetate can be synthesized through the acetylation of eucalyptin, a flavonoid found in eucalyptus leaves. The acetylation process typically involves the reaction of eucalyptin with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions for several hours to ensure complete acetylation.

Industrial Production Methods: Industrial production of this compound involves the extraction of eucalyptin from eucalyptus leaves using solvent extraction methods. The extracted eucalyptin is then subjected to acetylation using acetic anhydride and a suitable catalyst. The reaction mixture is purified through techniques such as column chromatography to obtain pure this compound .

化学反应分析

Types of Reactions: Eucalyptin acetate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction of this compound can yield dihydro derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives of this compound.

Substitution: Substituted this compound derivatives with various functional groups.

科学研究应用

Eucalyptin acetate has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various flavonoid derivatives.

Biology: this compound exhibits significant antioxidant and anti-inflammatory activities, making it a valuable compound for studying cellular oxidative stress and inflammation pathways.

Medicine: Due to its antimicrobial properties, this compound is being investigated for its potential use in treating infections and inflammatory diseases.

Industry: this compound is used in the formulation of natural health products, including dietary supplements and topical ointments

作用机制

Eucalyptin acetate exerts its effects through various molecular targets and pathways:

Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

Antioxidant: this compound scavenges free radicals and enhances the activity of antioxidant enzymes.

Antimicrobial: It disrupts the cell membrane integrity of microorganisms, leading to cell death.

相似化合物的比较

Eucalyptin acetate can be compared with other similar flavonoid compounds such as quercetin, kaempferol, and myricetin:

Quercetin: Both this compound and quercetin exhibit strong antioxidant and anti-inflammatory activities. this compound has a unique acetyl group that may enhance its lipophilicity and cellular uptake.

Kaempferol: Similar to this compound, kaempferol has anti-inflammatory and antimicrobial properties. The structural differences between the two compounds may result in variations in their biological activities.

Myricetin: Myricetin and this compound share antioxidant properties, but myricetin has additional hydroxyl groups that may contribute to its higher antioxidant capacity

生物活性

Eucalyptin acetate, a compound derived from Eucalyptus species, particularly Eucalyptus globulus, has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, focusing on its antioxidant, antimicrobial, and phytotoxic effects, supported by data tables and relevant research findings.

Chemical Composition

This compound is part of the essential oils extracted from eucalyptus leaves. The chemical composition of these essential oils varies among different species and extraction methods. For instance, studies have shown that Eucalyptus globulus essential oil contains a variety of bioactive compounds, including eucalyptol, which is known for its therapeutic properties .

Antioxidant Activity

This compound exhibits significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. The antioxidant capacity can be measured using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Table 1: Antioxidant Activity of this compound

| Extract Type | IC50 Value (µg/mL) | % Inhibition at 250 µg/mL |

|---|---|---|

| Water Extract | 58.88 | 80.37 |

| Ethanol Extract | 68.51 | 70.40 |

| Methanol Extract | 72.90 | 54.65 |

| Chloroform Extract | 88.22 | 42.02 |

| Butylated Hydroxytoluene (BHT) | 29.70 | 92.80 |

The data indicates that water extracts of eucalyptus leaves demonstrate the highest antioxidant activity compared to other solvents used . The presence of phenolic compounds and flavonoids correlates with the observed scavenging activity.

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 2: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

| Candida albicans | 200 |

The antimicrobial activity suggests that this compound could be a potential candidate for developing natural preservatives or therapeutic agents in treating infections .

Phytotoxic Effects

In addition to its beneficial effects on human health, this compound has been studied for its phytotoxic properties, which can inhibit seed germination and plant growth.

Table 3: Phytotoxic Effects of this compound

| Plant Species | Concentration (mg/mL) | Germination Inhibition (%) |

|---|---|---|

| Lactuca sativa (Lettuce) | 10 | 60 |

| Brassica oleracea (Cabbage) | 15 | 75 |

| Phaseolus vulgaris (Bean) | 20 | 80 |

The results indicate that higher concentrations of this compound lead to increased inhibition of germination and growth in sensitive plant species .

Case Studies and Research Findings

A series of studies have highlighted the multifaceted biological activities of this compound:

- Antioxidant Properties : A study demonstrated that eucalyptus extracts containing this compound significantly reduced oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage in cells .

- Antimicrobial Applications : Research indicated that formulations containing this compound could effectively inhibit the growth of antibiotic-resistant bacterial strains, showcasing its potential as a natural antimicrobial agent .

- Phytotoxicity Assessment : Another study assessed the impact of this compound on agricultural crops, revealing that while it can inhibit weed growth, it may also affect non-target plant species .

常见问题

Basic Research Questions

Q. What chromatographic techniques are most effective for isolating Eucalyptin acetate from plant matrices, and how can co-eluting analogs be resolved?

this compound is typically isolated via sequential column chromatography. For example, silica gel columns with gradient elution (e.g., n-hexane/EtOAc or DCM/MeOH) are used to fractionate crude extracts. Subfractions are further purified using RP-18 columns to separate structurally similar compounds like blumenol A or eucalyptin derivatives . Co-occurring analogs require iterative fractionation guided by TLC/HPLC monitoring, with final purity confirmed via NMR and MS .

Q. Which spectroscopic methods are critical for structural confirmation of this compound, and what spectral markers distinguish it from eucalyptin?

Key methods include:

- 1H/13C NMR : this compound (C21H20O6) shows acetyl proton signals (~δ 2.0–2.3 ppm) and downfield shifts for hydroxyl groups compared to eucalyptin (C19H18O5).

- MS : Molecular ion peaks at m/z 368 [M+H]+ (vs. 326 for eucalyptin) confirm acetylation .

- UV-Vis : Absorbance shifts due to acetyl substitution on the flavone backbone .

Q. How is purity assessed post-isolation, and what thresholds are acceptable for pharmacological assays?

Purity is validated via:

- HPLC : ≥95% purity using C18 columns with UV detection (λ = 254–280 nm).

- NMR : Absence of extraneous peaks in 1D/2D spectra. Pharmacological studies require ≥90% purity to minimize confounding bioactivity results .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported bioactivity data (e.g., PDE inhibition vs. HGF/c-Met axis inhibition)?

Contradictions may arise from:

- Assay conditions : Variability in cell lines, enzyme sources (e.g., PDE4 vs. PDE5), or incubation times.

- Compound stability : Acetyl group hydrolysis during bioassays may yield eucalyptin, altering activity. Mitigate by standardizing protocols (e.g., ISO/IEC 17025) and confirming compound integrity post-assay via LC-MS .

Q. What strategies optimize this compound yield during extraction, given its low natural abundance?

- Solvent optimization : Polar solvents (e.g., 70% EtOH) maximize extraction efficiency.

- Countercurrent chromatography : Enhances resolution of minor constituents.

- Enzymatic pretreatment : Cellulase or pectinase hydrolysis improves cell wall disruption in plant material .

Q. What mechanistic approaches identify this compound’s molecular targets, and how can off-target effects be minimized?

- Affinity chromatography : Immobilize this compound to capture binding proteins.

- CRISPR/Cas9 screening : Identify gene knockouts conferring resistance to its bioactivity.

- Docking studies : Use X-ray/NMR structures of targets like c-Met kinase for in silico validation .

Q. How do solvent polarity and pH influence this compound’s stability during in vitro assays?

- Polar aprotic solvents (DMSO) : Enhance solubility but may promote degradation at >1% v/v.

- pH 6–8 : Optimal for stability; acidic conditions (pH <5) hydrolyze the acetyl group. Monitor stability via UPLC at 0, 24, and 48 hours .

Q. Methodological Guidelines

- Experimental Design : Use factorial designs to test extraction variables (solvent, temperature, time) and avoid pseudoreplication in bioassays .

- Data Analysis : Apply ANOVA for bioactivity comparisons and PCA to resolve spectral data complexity .

- Reporting Standards : Adhere to CONSORT for pharmacological studies and MIAME for omics data .

属性

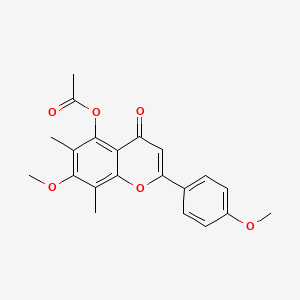

IUPAC Name |

[7-methoxy-2-(4-methoxyphenyl)-6,8-dimethyl-4-oxochromen-5-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-11-19(25-5)12(2)21-18(20(11)26-13(3)22)16(23)10-17(27-21)14-6-8-15(24-4)9-7-14/h6-10H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJBAXUKWUWAJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C(=C1OC)C)OC(=O)C)C(=O)C=C(O2)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。